![molecular formula C15H11F3N4O2 B2449046 N-(cyanomethyl)-N-cyclopropyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide CAS No. 1795503-16-0](/img/structure/B2449046.png)
N-(cyanomethyl)-N-cyclopropyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyanomethyl)-N-cyclopropyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide is an intriguing organic compound characterized by its cyclopropyl and oxadiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclopropanation: The synthesis often begins with the formation of the cyclopropyl ring. This can be achieved through a Simmons-Smith reaction involving the cyclopropanation of alkenes using diiodomethane and zinc-copper couple.
Nitrile Formation: The next step includes incorporating the cyanomethyl group. This typically involves a nucleophilic substitution reaction where a suitable halide reacts with sodium cyanide.
Benzamide Formation: Finally, forming the benzamide core can involve coupling a benzoyl chloride derivative with an amine precursor.
Industrial Production Methods: Industrial methods might differ slightly, focusing on optimizing yield, purity, and cost-effectiveness. Large-scale production could involve continuous flow chemistry, facilitating a more efficient synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, especially at the cyclopropyl group, to form cyclopropyl ketones.
Reduction: The nitrile group can be selectively reduced to an amine using hydrogenation methods.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing further functionalization.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) or PCC in solvents like dichloromethane (DCM).
Reduction: Raney Nickel or PtO2 under hydrogen gas (H2) at specific pressures.
Substitution: Friedel-Crafts conditions utilizing AlCl3 or FeCl3.
Major Products:
Cyclopropyl ketones from oxidation.
Benzylamines from reduction.
Various substituted benzenes from electrophilic aromatic substitution.
Scientific Research Applications
N-(cyanomethyl)-N-cyclopropyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide has myriad applications across different fields:
Chemistry: Used as a building block in organic synthesis due to its multifunctional nature.
Biology: Potential use in molecular biology studies involving enzyme inhibition or as a probe in biochemical assays.
Medicine: Investigated for therapeutic properties, especially in the design of new drugs targeting specific pathways.
Industry: Utilized in the production of advanced materials with unique properties such as high stability and resistance.
Mechanism of Action
The compound's mechanism of action often hinges on its functional groups:
Molecular Targets and Pathways: The oxadiazole ring can interact with nucleic acids or proteins, affecting biological pathways. The trifluoromethyl group often increases the compound's lipophilicity, enhancing its ability to traverse cellular membranes.
Comparison with Similar Compounds
N-(cyanomethyl)-N-cyclopropyl-4-[1,2,4-oxadiazol-3-yl]benzamide
N-(cyanomethyl)-N-methyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide
Each of these similar compounds varies slightly in structure, which can significantly alter their properties and applications. The trifluoromethyl group in the target compound particularly enhances its potential in medicinal chemistry due to improved metabolic stability and membrane permeability.
Properties
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O2/c16-15(17,18)14-20-12(21-24-14)9-1-3-10(4-2-9)13(23)22(8-7-19)11-5-6-11/h1-4,11H,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFPNXBDLVEFNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC#N)C(=O)C2=CC=C(C=C2)C3=NOC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,5-dimethylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2448964.png)
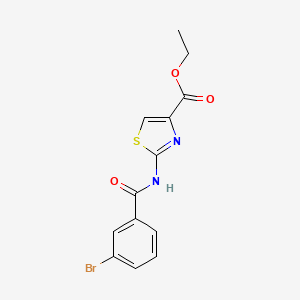
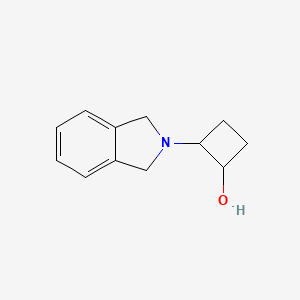
![{[4-(Bromomethyl)phenyl]methoxy}(tert-butyl)dimethylsilane](/img/structure/B2448970.png)
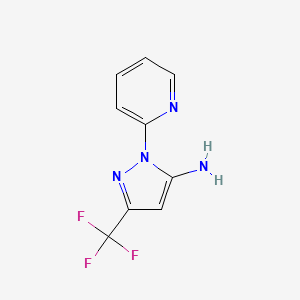
![N-[3-(Furan-2-YL)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2448974.png)
![5-(3,4-dimethoxyphenyl)-1-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2448975.png)
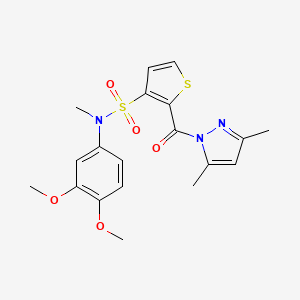
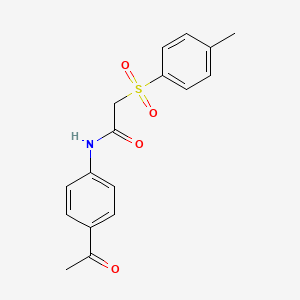
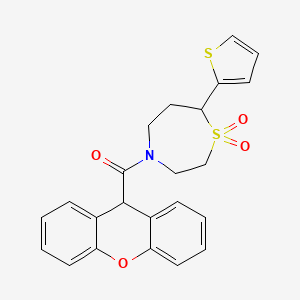
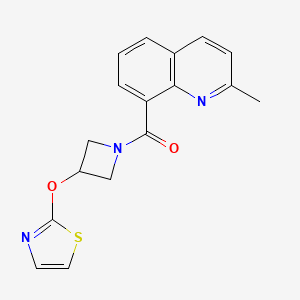
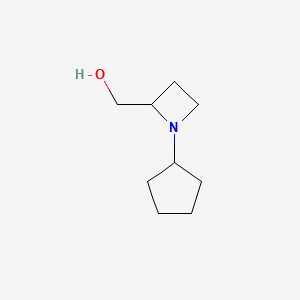
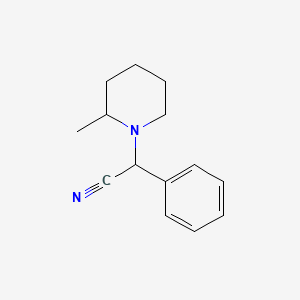
![methyl 2-[(2Z)-2-{[4-(dimethylamino)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2448986.png)
